molecular formula C18H20N2O6 B13567657 Tert-butyl 3-(2-((1,3-dioxoisoindolin-2-YL)oxy)-2-oxoethyl)azetidine-1-carboxylate

Tert-butyl 3-(2-((1,3-dioxoisoindolin-2-YL)oxy)-2-oxoethyl)azetidine-1-carboxylate

Katalognummer: B13567657
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: IVZPPTHBRAPMQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}azetidine-1-carboxylate is a complex organic compound with a unique structure that includes an azetidine ring, a tert-butyl ester group, and a phthalimide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of phthalic anhydride with tert-butyl acetoacetate in the presence of a base such as triethylamine. This reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the phthalimide ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the phthalimide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, tert-butyl 3-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its phthalimide moiety is known for its biological activity, and modifications to the azetidine ring can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects .

Industry

In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as increased strength or flexibility .

Wirkmechanismus

The mechanism of action of tert-butyl 3-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}azetidine-1-carboxylate involves its interaction with various molecular targets. The phthalimide moiety can interact with enzymes and receptors, leading to changes in cellular processes. The azetidine ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Eigenschaften

Molekularformel

C18H20N2O6

Molekulargewicht

360.4 g/mol

IUPAC-Name

tert-butyl 3-[2-(1,3-dioxoisoindol-2-yl)oxy-2-oxoethyl]azetidine-1-carboxylate

InChI

InChI=1S/C18H20N2O6/c1-18(2,3)25-17(24)19-9-11(10-19)8-14(21)26-20-15(22)12-6-4-5-7-13(12)16(20)23/h4-7,11H,8-10H2,1-3H3

InChI-Schlüssel

IVZPPTHBRAPMQX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.